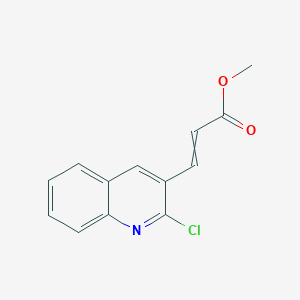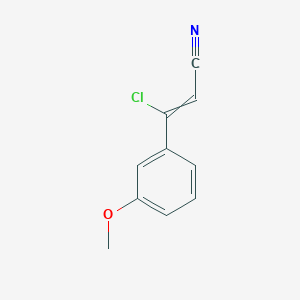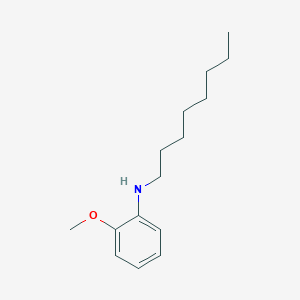![molecular formula C12H24BrClO2Si B14241485 6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate CAS No. 400002-70-2](/img/structure/B14241485.png)
6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate is an organosilicon compound with the molecular formula C12H24BrClO2Si.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate typically involves the reaction of 6-chlorohexanol with dimethylchlorosilane to form 6-[Chloro(dimethyl)silyl]hexanol. This intermediate is then esterified with 2-bromo-2-methylpropanoic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the product. The reactions are typically carried out in stainless steel reactors with precise temperature and pressure control .
Análisis De Reacciones Químicas
Types of Reactions
6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted amines, thiols, and other derivatives.
Hydrolysis: Products include 2-bromo-2-methylpropanoic acid and 6-[Chloro(dimethyl)silyl]hexanol.
Reduction: The major product is 6-[Chloro(dimethyl)silyl]hexanol.
Aplicaciones Científicas De Investigación
6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate involves its ability to undergo substitution and hydrolysis reactions. The silicon atom in the molecule can form stable bonds with various functional groups, making it a versatile compound for chemical modifications.
Comparación Con Compuestos Similares
Similar Compounds
6-[Chloro(dimethyl)silyl]hexanol: Similar in structure but lacks the ester and bromine functionalities.
2-Bromo-2-methylpropanoic acid: Contains the bromine and carboxylic acid functionalities but lacks the silicon component.
Dimethylchlorosilane: Contains the silicon and chlorine functionalities but lacks the hexyl and ester groups.
Uniqueness
6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate is unique due to the presence of both silicon and bromine atoms in its structure. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
400002-70-2 |
|---|---|
Fórmula molecular |
C12H24BrClO2Si |
Peso molecular |
343.76 g/mol |
Nombre IUPAC |
6-[chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C12H24BrClO2Si/c1-12(2,13)11(15)16-9-7-5-6-8-10-17(3,4)14/h5-10H2,1-4H3 |
Clave InChI |
LBFQCTRJVYFVHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)OCCCCCC[Si](C)(C)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Chloro(diiodo)[4-(iodomethyl)phenyl]silane](/img/structure/B14241412.png)
![3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14241424.png)
![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)

![4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B14241453.png)
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]-](/img/structure/B14241458.png)


![2-(1H-Indol-3-yl)-N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide](/img/structure/B14241466.png)
![3-Methyl-2,2'-spirobi[bicyclo[2.2.1]heptane]-5,5'-diene](/img/structure/B14241470.png)

![Silane, [2,2-bis(ethylthio)ethenyl]trimethyl-](/img/structure/B14241491.png)
